molecular formula C13H9NO4 B6386702 5-(3-Formylphenyl)-2-hydroxynicotinic acid CAS No. 1261925-84-1

5-(3-Formylphenyl)-2-hydroxynicotinic acid

Cat. No.: B6386702
CAS No.: 1261925-84-1
M. Wt: 243.21 g/mol
InChI Key: UKLYWGSESFWZEF-UHFFFAOYSA-N
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Description

5-(3-Formylphenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a hydroxynicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Formylphenyl)-2-hydroxynicotinic acid typically involves the reaction of 3-formylphenylboronic acid with 2-hydroxynicotinic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Formylphenyl)-2-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: 5-(3-Carboxyphenyl)-2-hydroxynicotinic acid.

    Reduction: 5-(3-Hydroxymethylphenyl)-2-hydroxynicotinic acid.

    Substitution: Various esters or ethers depending on the substituent used.

Scientific Research Applications

5-(3-Formylphenyl)-2-hydroxynicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(3-Formylphenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the hydroxynicotinic acid moiety can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Formylphenylboronic acid: Shares the formylphenyl structure but lacks the nicotinic acid moiety.

    2-Hydroxynicotinic acid: Contains the hydroxynicotinic acid structure but lacks the formylphenyl group.

Uniqueness

5-(3-Formylphenyl)-2-hydroxynicotinic acid is unique due to the combination of the formylphenyl and hydroxynicotinic acid moieties. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components.

Properties

IUPAC Name

5-(3-formylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-7-8-2-1-3-9(4-8)10-5-11(13(17)18)12(16)14-6-10/h1-7H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLYWGSESFWZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)C(=C2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687026
Record name 5-(3-Formylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-84-1
Record name 5-(3-Formylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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